ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;dihydrochloride is a chemical compound with the molecular formula C15H19ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzofuran ring, a piperazine moiety, and an ethyl ester group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;dihydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzofuran intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The piperazine moiety can undergo substitution reactions with various reagents, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The benzofuran ring may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;dihydrochloride can be compared with other similar compounds, such as:
Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate (dihydrochloride): This compound has a similar structure but includes an indole moiety, which may impart different biological activities.
1-(2-Ethoxycarbonylbenzofuran-5-yl)piperazine: This compound shares the benzofuran and piperazine components but differs in the ester group, leading to variations in its chemical and biological properties.
Eigenschaften
CAS-Nummer |
1469427-44-8 |
---|---|
Molekularformel |
C15H20Cl2N2O3 |
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C15H18N2O3.2ClH/c1-2-19-15(18)14-10-11-9-12(3-4-13(11)20-14)17-7-5-16-6-8-17;;/h3-4,9-10,16H,2,5-8H2,1H3;2*1H |
InChI-Schlüssel |
VIFWSXITGUGJDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCNCC3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.